molecular formula C13H13ClN2O3 B12947192 Ethyl 4-chloro-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-chloro-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12947192
M. Wt: 280.70 g/mol
InChI Key: NAJRQRICNRTJPK-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at the 4th position and a methoxyphenyl group at the 1st position of the pyrazole ring, along with an ethyl ester group at the 3rd position. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-methoxyphenylhydrazine with ethyl 4-chloroacetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Pyrazole-3-carboxylic acid derivatives.

    Reduction: Pyrazole-3-carboxylate derivatives.

    Substitution: 4-substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 4-chloro-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are valuable intermediates in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in the development of new therapeutic agents.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-chloro-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    Ethyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate: The position of the methoxy group can influence the compound’s properties and interactions.

    Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate: The presence of a hydroxy group instead of a methoxy group can lead to different chemical and biological behaviors.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

ethyl 4-chloro-1-(3-methoxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H13ClN2O3/c1-3-19-13(17)12-11(14)8-16(15-12)9-5-4-6-10(7-9)18-2/h4-8H,3H2,1-2H3

InChI Key

NAJRQRICNRTJPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)C2=CC(=CC=C2)OC

Origin of Product

United States

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